molecular formula C23H20O3S B6056993 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran

2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran

Cat. No. B6056993
M. Wt: 376.5 g/mol
InChI Key: KNZJQJHJAVUQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran, also known as BMTP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMTP-4 is a pyranopyridine derivative that has been studied for its biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is not fully understood, but studies have suggested that it may act through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in the regulation of cell signaling pathways. Inhibition of PTPs by this compound may lead to the activation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties and antitumor activity, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran is its high selectivity and sensitivity towards zinc ions, making it a useful tool for the detection of metal ions in biological samples. In addition, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of antitumor agents.
However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran. One potential area of interest is the development of this compound-based biosensors for the detection of metal ions in environmental and clinical samples. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antitumor and anti-inflammatory agent.
Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research applications. Further studies are needed to fully understand its biological and pharmacological properties and to explore its potential in various fields.

Synthesis Methods

The synthesis of 2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran involves the reaction between 2,6-dibromo-4-methoxyphenyl and 2-thiophenecarbaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism and yields this compound as a yellow solid with a melting point of 220-222°C.

Scientific Research Applications

2,6-bis(4-methoxyphenyl)-4-(2-thienyl)-4H-pyran has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards zinc ions, making it a promising candidate for the development of biosensors and imaging agents.
In addition, this compound has also been studied for its potential as an antitumor agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis through the activation of caspase-3 and -9. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.

properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-4-thiophen-2-yl-4H-pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3S/c1-24-19-9-5-16(6-10-19)21-14-18(23-4-3-13-27-23)15-22(26-21)17-7-11-20(25-2)12-8-17/h3-15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZJQJHJAVUQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=C(C=C3)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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